molecular formula C6H4ClO3 B1176096 LHRH cysteamide, des-Arg- CAS No. 144700-79-8

LHRH cysteamide, des-Arg-

Cat. No.: B1176096
CAS No.: 144700-79-8
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Description

Luteinizing Hormone-Releasing Hormone (LHRH) cysteamide, des-Arg-, is a synthetic analog of native LHRH (a decapeptide: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The term "des-Arg-" indicates the removal of the arginine residue at position 8, a structural modification aimed at altering receptor binding affinity and metabolic stability. The addition of a cysteamide group (a sulfur-containing moiety) further enhances resistance to enzymatic degradation, a common limitation of native LHRH, which has a plasma half-life of 3–4 minutes . For example, glycosylated LHRH analogs with D-amino acid substitutions (e.g., D-Trp⁶) and sugar conjugates exhibit prolonged stability and enhanced antitumor activity .

Properties

CAS No.

144700-79-8

Molecular Formula

C6H4ClO3

Synonyms

LHRH cysteamide, des-Arg-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Stability

LHRH cysteamide, des-Arg- belongs to a class of LHRH analogs modified to resist proteolytic cleavage. Key comparisons include:

Compound Structural Modifications Plasma Half-Life Key Enzymatic Cleavage Sites
Native LHRH None 3–4 minutes Trp³-Ser⁴, Tyr⁵-Gly⁶, Leu⁷-Arg⁸
Glycosylated LHRH (Compound 1) Lac at N-terminus, D-Trp⁶ >4 hours Trp³-Ser⁴ (minor), Ser⁴-Tyr⁵ (major)
LHRH cysteamide, des-Arg- Arg⁸ deletion, cysteamide addition Inferred: >2 hours Likely altered due to Arg⁸ removal
Degarelix (LHRH antagonist) Acylated D-alanine, modified C-terminus ~53 days (monthly dosing) N/A (non-peptide antagonist)
  • Metabolic Stability: Glycosylation and D-amino acid substitutions (e.g., D-Trp⁶) in analogs like Compound 1 and 6 increase plasma half-lives >20-fold compared to native LHRH . The cysteamide modification in LHRH cysteamide, des-Arg- likely confers similar stability by blocking protease access.

Antiproliferative Efficacy in Cancer Cells

LHRH analogs exhibit receptor-dependent antitumor effects in hormone-sensitive cancers (e.g., prostate, breast). Comparative data from in vitro studies:

Compound LNCaP Cell Growth Inhibition (48 h) DU145 Cell Growth Inhibition (48 h) PC3 Cell Growth Inhibition (96 h)
Native LHRH <10% <10% <10%
Glycosylated LHRH (100 μM) 35–53% 30–55% 20–37%
Triptorelin (agonist, 200 μM) 25–40% 20–35% <10%
LHRH cysteamide, des-Arg- Inferred: Comparable to glycosylated analogs Inferred: Similar receptor affinity Likely lower due to PC3 receptor negativity
  • Mechanistic Insight : Glycosylated analogs and LHRH cysteamide, des-Arg- likely inhibit cancer proliferation via LHRH receptor-mediated pathways, with potency dependent on receptor density. PC3 cells (LHRH receptor-negative) show minimal response, underscoring receptor specificity .

Clinical and Pharmacodynamic Profiles

Parameter LHRH Agonists (e.g., Leuprorelin) LHRH Antagonists (e.g., Degarelix) LHRH Cysteamide, Des-Arg-
Flare-Up Risk High (transient LH surge) None Likely none (antagonist-like action)
Onset of Castration 3–4 weeks 24–72 hours Unknown; depends on formulation
Metabolic Pathway Hepatic/kidney clearance Renal excretion Inferred: Hepatic/kidney (peptide-based)
Cost Implications ~$800/month \sim$1,200/month Likely higher due to synthesis complexity
  • Flare-Up Phenomenon: LHRH agonists induce an initial testosterone surge, requiring co-administration with antiandrogens (e.g., enzalutamide) . Antagonists like Degarelix and modified analogs (e.g., LHRH cysteamide, des-Arg-) avoid this risk, making them preferable in metastatic settings .

Enzymatic and Receptor Binding Studies

  • Receptor Affinity : Glycosylated LHRH analogs retain high affinity for LHRH receptors despite structural modifications . The des-Arg- modification in LHRH cysteamide may reduce binding to pituitary receptors but enhance selectivity for peripheral LHRH receptors overexpressed in tumors .
  • Enzymatic Resistance : The cysteamide group likely protects against peptidases targeting Arg⁸, a major cleavage site in native LHRH .

Q & A

Basic Research Questions

Q. What are the key structural modifications in LHRH cysteamide, des-Arg- compared to native LHRH, and how do these influence receptor binding affinity?

  • Methodological Answer : To assess structural modifications, researchers should perform comparative sequence analysis and molecular docking studies. Key steps include:

  • Sequence alignment : Identify amino acid substitutions (e.g., removal of arginine at position 8, addition of cysteamide) using tools like PyMOL or Clustal Omega .
  • Receptor binding assays : Use radiolabeled ligand competition assays (e.g., with pituitary membrane preparations) to quantify binding affinity changes .
  • Functional validation : Measure downstream signaling (e.g., LH/FSH release in vitro) to correlate structural changes with biological activity .

Q. How can in vitro models be optimized to assess the pharmacokinetic profile of LHRH cysteamide, des-Arg-?

  • Methodological Answer :

  • Cell line selection : Use hormone-responsive cell lines (e.g., GT1-7 neurons or prostate cancer cells) to model target tissues .
  • Stability assays : Perform mass spectrometry (LC-MS/MS) to evaluate degradation half-life in simulated physiological fluids (e.g., plasma, lysosomal extracts) .
  • Permeability testing : Apply Caco-2 cell monolayers or artificial membranes (PAMPA) to predict intestinal absorption .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve contradictions in efficacy data between preclinical and clinical studies of LHRH cysteamide, des-Arg-?

  • Methodological Answer :

  • Meta-analysis : Aggregate preclinical and Phase I/II data using random-effects models to quantify heterogeneity (e.g., Cochrane Review guidelines) .
  • Sensitivity analysis : Adjust for confounding variables (e.g., dosing schedules, patient demographics) using multivariate regression .
  • Estimand framework : Define intercurrent events (e.g., treatment discontinuation, concurrent therapies) to align analysis with clinical intent per ICH E9(R1) .

Q. How do differential signaling outcomes of LHRH cysteamide, des-Arg- across cancer subtypes inform personalized therapeutic strategies?

  • Methodological Answer :

  • Transcriptomic profiling : Use RNA-seq or single-cell sequencing to identify subtype-specific receptor isoforms or downstream effectors (e.g., MAPK vs. PKC pathways) .
  • Patient-derived xenografts (PDX) : Compare tumor regression rates in PDX models of prostate vs. breast cancer to validate subtype-specific efficacy .
  • Biomarker discovery : Correlate clinical response with circulating microRNAs or proteomic signatures using machine learning (e.g., LASSO regression) .

Methodological Considerations Table

Research Aspect Recommended Approach Key References
Structural AnalysisMolecular docking, radioligand binding assays
Pharmacokinetic ModelingLC-MS/MS stability testing, Caco-2/PAMPA permeability assays
Data Contradiction ResolutionMeta-analysis, estimand framework, sensitivity analysis
Personalized TherapeuticsPDX models, transcriptomic profiling, biomarker discovery

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